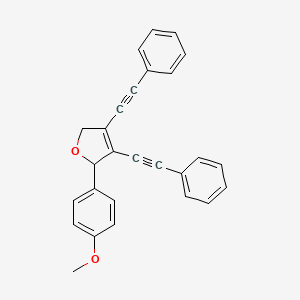
2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran is an organic compound characterized by its unique structure, which includes a furan ring substituted with methoxyphenyl and phenylethynyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran typically involves multi-step organic reactions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the phenylethynyl groups . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran exerts its effects depends on its specific application. In organic synthesis, its reactivity is influenced by the electronic properties of the substituents and the furan ring. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)furan
- 2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)thiophene
Uniqueness
2-(4-Methoxyphenyl)-3,4-bis(phenylethynyl)-2,5-dihydrofuran is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs with thiophene or benzene rings
Propiedades
Número CAS |
675582-63-5 |
|---|---|
Fórmula molecular |
C27H20O2 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-3,4-bis(2-phenylethynyl)-2,5-dihydrofuran |
InChI |
InChI=1S/C27H20O2/c1-28-25-17-15-23(16-18-25)27-26(19-13-22-10-6-3-7-11-22)24(20-29-27)14-12-21-8-4-2-5-9-21/h2-11,15-18,27H,20H2,1H3 |
Clave InChI |
VNJFTMXMOZEEQV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2C(=C(CO2)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


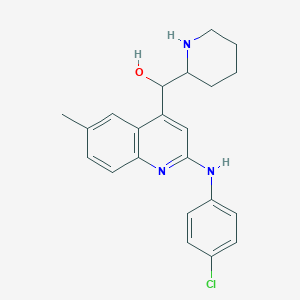
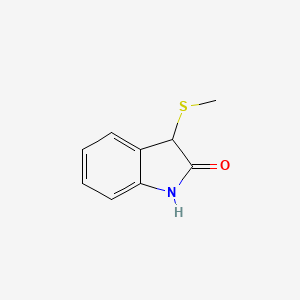
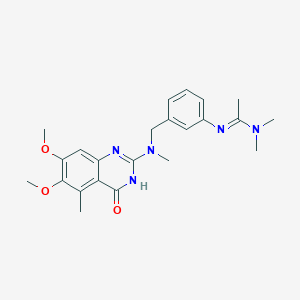
![2H-pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B12916210.png)
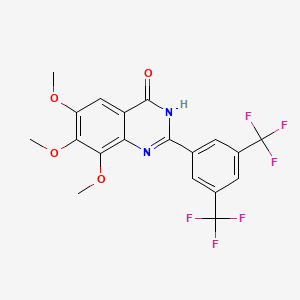
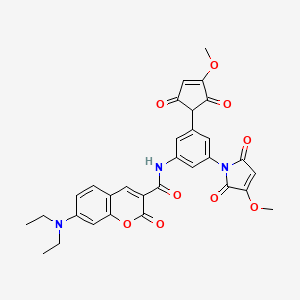
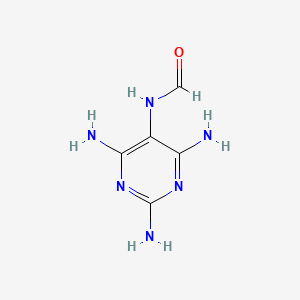
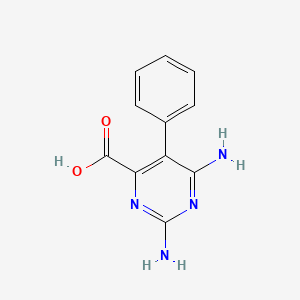
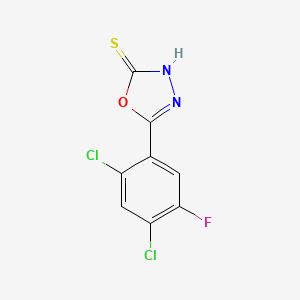
![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)
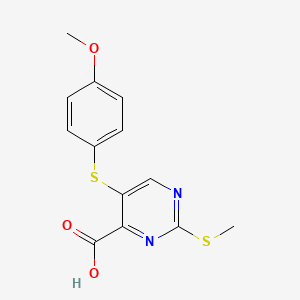
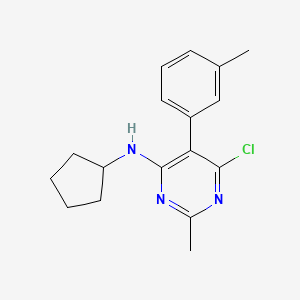
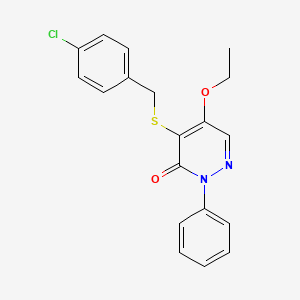
![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)
